
Ethyl 4-((2-(hydroxymethyl)phenyl)dimethylsilyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((2-(hydroxymethyl)phenyl)dimethylsilyl)benzoate is an organosilicon compound with a molecular formula of C18H22O3Si and a molecular weight of 314.45 g/mol . This compound is characterized by the presence of a benzoate ester group, a hydroxymethyl group, and a dimethylsilyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 4-((2-(hydroxymethyl)phenyl)dimethylsilyl)benzoate typically involves the reaction of 4-(dimethylsilyl)benzoic acid with 2-(hydroxymethyl)phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Ethyl 4-((2-(hydroxymethyl)phenyl)dimethylsilyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylsilyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-((2-(hydroxymethyl)phenyl)dimethylsilyl)benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of silicon-containing biomolecules and their interactions with biological targets.
Medicine: Research into the potential therapeutic applications of organosilicon compounds includes their use as drug delivery agents and in the development of novel pharmaceuticals.
Industry: The compound is used in the development of advanced materials, such as silicone-based polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Ethyl 4-((2-(hydroxymethyl)phenyl)dimethylsilyl)benzoate exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the dimethylsilyl group can interact with silicon-binding proteins or enzymes. These interactions can modulate the activity of the target molecules and influence various biological processes.
Comparison with Similar Compounds
Ethyl 4-((2-(hydroxymethyl)phenyl)dimethylsilyl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(dimethylsilyl)benzoate: Lacks the hydroxymethyl group, which may affect its reactivity and interactions with biological targets.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may influence its solubility and reactivity.
Phenyl 4-((2-(hydroxymethyl)phenyl)dimethylsilyl)benzoate:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be exploited in various research and industrial applications.
Properties
Molecular Formula |
C18H22O3Si |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(hydroxymethyl)phenyl]-dimethylsilyl]benzoate |
InChI |
InChI=1S/C18H22O3Si/c1-4-21-18(20)14-9-11-16(12-10-14)22(2,3)17-8-6-5-7-15(17)13-19/h5-12,19H,4,13H2,1-3H3 |
InChI Key |
VPQQJIOOSRZZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)[Si](C)(C)C2=CC=CC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


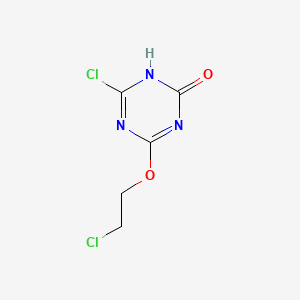
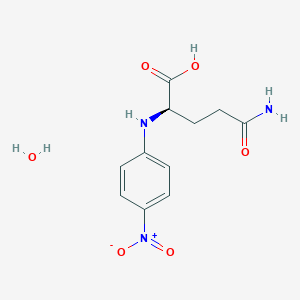
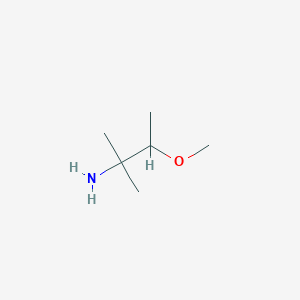

![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
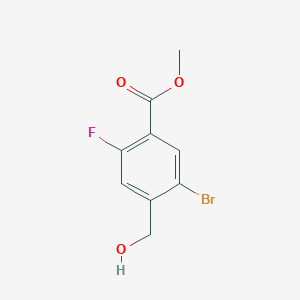
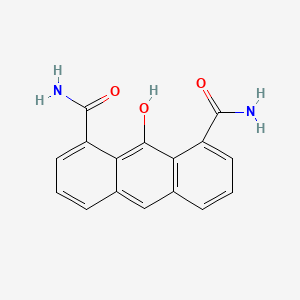



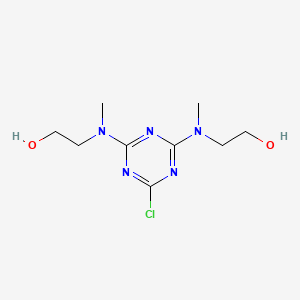
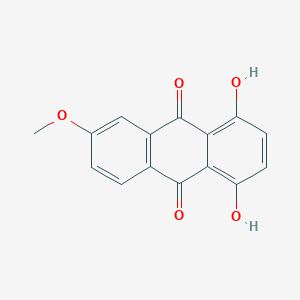
![2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)
